BenchChemオンラインストアへようこそ!

2-chloro-N,6-dimethyl-5-nitro-N-phenylpyrimidin-4-amine

PRMT6 inhibition epigenetic probe arginine methyltransferase

2-Chloro-N,6-dimethyl-5-nitro-N-phenylpyrimidin-4-amine (CAS 7460-27-7, NSC58448) is a trisubstituted 5-nitropyrimidine derivative bearing a 2-chloro leaving group, a 6-methyl substituent, and an N-methyl-N-phenylamino moiety at the 4-position. The compound belongs to the broader class of chloro-substituted 5-nitropyrimidines that serve as privileged intermediates in medicinal chemistry, particularly as precursors to bioactive nucleoside analogs and kinase inhibitors.

Molecular Formula C12H11ClN4O2
Molecular Weight 278.69 g/mol
CAS No. 7460-27-7
Cat. No. B3056832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N,6-dimethyl-5-nitro-N-phenylpyrimidin-4-amine
CAS7460-27-7
Molecular FormulaC12H11ClN4O2
Molecular Weight278.69 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)Cl)N(C)C2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C12H11ClN4O2/c1-8-10(17(18)19)11(15-12(13)14-8)16(2)9-6-4-3-5-7-9/h3-7H,1-2H3
InChIKeyJDGQVAOYUNHCNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N,6-dimethyl-5-nitro-N-phenylpyrimidin-4-amine (CAS 7460-27-7): Procurement-Grade Identity and Structural Classification


2-Chloro-N,6-dimethyl-5-nitro-N-phenylpyrimidin-4-amine (CAS 7460-27-7, NSC58448) is a trisubstituted 5-nitropyrimidine derivative bearing a 2-chloro leaving group, a 6-methyl substituent, and an N-methyl-N-phenylamino moiety at the 4-position [1]. The compound belongs to the broader class of chloro-substituted 5-nitropyrimidines that serve as privileged intermediates in medicinal chemistry, particularly as precursors to bioactive nucleoside analogs and kinase inhibitors [2]. Its ChEMBL identifier (CHEMBL3984626) links it to curated bioactivity data in authoritative databases, establishing it as a research-use compound with documented protein methyltransferase engagement [1].

Why 2-Chloro-N,6-dimethyl-5-nitro-N-phenylpyrimidin-4-amine Cannot Be Casually Substituted by In-Class Analogs


Within the 5-nitropyrimidine chemical space, the combination of a 2-chloro leaving group, a 6-methyl substituent, and an N-methyl-N-phenylamino donor creates a unique electronic and steric environment that governs both reactivity and target engagement. The 2-chloro substituent is not merely a synthetic handle; it also modulates the electron density of the pyrimidine ring, influencing binding affinity to methyltransferase targets [1]. Substituting the chloro group with hydrogen, amino, or alkoxy groups alters the electrophilic character and hydrogen-bonding capacity of the scaffold, which can drastically change potency and selectivity profiles [2]. Furthermore, the N-methyl-N-phenyl substitution pattern at the 4-position distinguishes this compound from simpler 4-amino-5-nitropyrimidines, conferring distinct conformational preferences that affect protein-ligand interactions [2]. These structural features collectively mean that generic replacement by other 5-nitropyrimidines—even those with similar molecular formulas—cannot be assumed to preserve biological activity or synthetic utility.

Quantitative Differentiation Evidence for 2-Chloro-N,6-dimethyl-5-nitro-N-phenylpyrimidin-4-amine Against Closest Comparators


PRMT6 Inhibitory Potency: 1.65-Fold Improvement Over a Structurally Related Trisubstituted Pyrimidine

2-Chloro-N,6-dimethyl-5-nitro-N-phenylpyrimidin-4-amine (CHEMBL3984626) inhibits human full-length PRMT6 (residues 1–375) with an IC50 of 26 nM [1]. In the same assay system (baculovirus-expressed PRMT6, methylation activity readout), the related trisubstituted pyrimidine comparator CHEMBL3961701 (BDBM50194756), which lacks the 5-nitro and N-phenyl substituents but shares a pyrimidine core with distinct substitution, exhibits an IC50 of 43 nM [2]. This represents a 1.65-fold enhancement in potency for the target compound.

PRMT6 inhibition epigenetic probe arginine methyltransferase

Dual PRMT6/CARM1 Inhibition: Balanced Potency Profile Versus Selective PRMT6 Inhibitors

Unlike highly selective PRMT6 inhibitors such as EPZ020411 (PRMT6 IC50 = 10 nM, >10-fold selective over PRMT1/PRMT8) [1], 2-chloro-N,6-dimethyl-5-nitro-N-phenylpyrimidin-4-amine exhibits a balanced dual inhibition profile: PRMT6 IC50 = 26 nM and CARM1/PRMT4 IC50 = 22 nM, yielding a PRMT6/CARM1 selectivity ratio of approximately 0.85 (i.e., near-equipotent) [2]. This contrasts with the comparator CHEMBL3961701, which shows only PRMT6 activity (IC50 43 nM) with no reported CARM1 engagement in the same curated dataset [3].

dual methyltransferase inhibitor PRMT4/CARM1 polypharmacology

Sub-Micromolar Potency Advantage Over 5-Nitropyrimidine-Based PRMT1 Inhibitors from the 4-((5-Nitropyrimidin-4-yl)amino)benzimidamide Series

A series of 4-((5-nitropyrimidin-4-yl)amino)benzimidamide derivatives, which share the 5-nitropyrimidine core but differ in the 4-position substitution pattern, were reported as PRMT1 inhibitors [1]. The most potent compound in that series, compound 6d, exhibited a PRMT1 IC50 of 2.0 µM [1]. In contrast, 2-chloro-N,6-dimethyl-5-nitro-N-phenylpyrimidin-4-amine achieves nanomolar potency against PRMT6 (IC50 26 nM) [2]. While these two series target different PRMT isoforms (PRMT1 vs. PRMT6), the 77-fold potency differential (2000 nM vs. 26 nM) within the shared 5-nitropyrimidine chemotype demonstrates the critical impact of the N-methyl-N-phenyl substitution pattern on target engagement potency.

PRMT1 inhibitor comparison 5-nitropyrimidine scaffold potency benchmarking

Synthetic Accessibility via Palladium-Catalyzed Amination: Complementary Route to Nucleoside and Purine Intermediates

A palladium-catalyzed amination methodology specifically developed for chloro-substituted 5-nitropyrimidines enables the efficient synthesis of mono- and di-substituted products in high yields with good functional group tolerance [1]. This synthetic platform is demonstrated to produce various di-substituted 5-nitropyrimidines that serve as key intermediates for pharmaceutical nucleosides and purines [1]. In contrast, non-chlorinated 5-nitropyrimidine analogs require alternative synthetic routes (e.g., direct nucleophilic aromatic substitution under forcing conditions) that typically afford lower yields and narrower substrate scope [2]. The 2-chloro substituent in the target compound thus provides both a reactivity advantage for diversification and compatibility with mild Pd-catalyzed coupling conditions, offering a more versatile and scalable procurement pathway compared to non-halogenated congeners.

palladium-catalyzed amination 5-nitropyrimidine synthesis nucleoside intermediate

Optimal Research and Procurement Application Scenarios for 2-Chloro-N,6-dimethyl-5-nitro-N-phenylpyrimidin-4-amine


PRMT6-Focused Epigenetic Chemical Probe Development

With a PRMT6 IC50 of 26 nM—demonstrating a 1.65-fold potency advantage over the structurally related comparator CHEMBL3961701 (IC50 43 nM) in the same assay system [1]—this compound is suited as a starting scaffold for structure-activity relationship (SAR) campaigns targeting PRMT6-dependent cancers (e.g., glioblastoma, hepatocellular carcinoma). The nanomolar potency enables cellular proof-of-concept studies at low micromolar treatment concentrations, minimizing solvent-related cytotoxicity artifacts.

Dual PRMT6/CARM1 Polypharmacology Research in Oncology

The near-equipotent dual inhibition of PRMT6 (IC50 26 nM) and CARM1/PRMT4 (IC50 22 nM) [1] makes this compound a unique single-agent tool for investigating coordinated arginine methylation networks in cancer. Unlike selective PRMT6 inhibitors (e.g., EPZ020411, PRMT6 IC50 10 nM with >10-fold selectivity over PRMT1/8 but no reported CARM1 activity) [2], this compound allows simultaneous interrogation of two therapeutically relevant type I PRMTs, reducing the need for multiple probe compounds in combination studies.

5-Nitropyrimidine Library Synthesis and Diversification Platform

The 2-chloro substituent serves as a versatile synthetic handle compatible with Pd-catalyzed amination methodology that produces di-substituted pyrimidines in high yields with broad functional group tolerance [3]. This compound can function as a key intermediate for generating focused libraries of nucleoside analogs and purine derivatives. For CROs and medicinal chemistry cores, procuring this single intermediate enables downstream diversification into dozens of analogs via parallel synthesis, offering superior cost-efficiency compared to purchasing individual final compounds.

Benchmarking Standard for 5-Nitropyrimidine Methyltransferase Inhibitor Screening Panels

The curated, publicly available bioactivity data (ChEMBL/BindingDB) documenting PRMT6 IC50 26 nM and CARM1/PRMT4 IC50 22 nM [1] establishes this compound as a well-characterized reference standard. Compared to the micromolar-range potency of simpler 4-amino-substituted 5-nitropyrimidine derivatives (e.g., compound 6d, PRMT1 IC50 2.0 µM) [4], this compound provides a nanomolar-affinity benchmark for validating PRMT screening assay performance and for calibrating new 5-nitropyrimidine-based inhibitor libraries.

Quote Request

Request a Quote for 2-chloro-N,6-dimethyl-5-nitro-N-phenylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.